N~3~,N~5~-BIS[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Overview
Description
N,N’-bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide is a complex organic compound that features multiple pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with appropriate amines under controlled conditions. The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their coupling under optimized conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N,N’-bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interaction with biological macromolecules can modulate their activity, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine: A similar compound with two pyrazole rings and an amine group.
N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-isopropylaniline: Another related compound with an additional isopropyl group.
Uniqueness
N,N’-bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide is unique due to its specific arrangement of pyrazole rings and the presence of carboxamide groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-N,5-N-bis[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazole-3,5-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O2/c1-11-13(9-21-24(11)3)7-19-17(27)15-6-16(26(5)23-15)18(28)20-8-14-10-22-25(4)12(14)2/h6,9-10H,7-8H2,1-5H3,(H,19,27)(H,20,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVUWAWTMRSMDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2=CC(=NN2C)C(=O)NCC3=C(N(N=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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